Potent and Selective Butyrylcholinesterase (BChE) Inhibition (Ki = 120 nM)
5-Allyl-5-(3-methyl-2-butenyl)barbituric acid demonstrates potent competitive inhibition of equine serum butyrylcholinesterase (BChE) with a Ki of 120 nM [1]. In the same assay system, the compound exhibits significantly weaker inhibition of Electrophorus electricus acetylcholinesterase (AChE) with a Ki of 1.41 µM, representing an approximately 12-fold selectivity for BChE over AChE [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | BChE Ki = 120 nM; AChE Ki = 1.41 µM |
| Comparator Or Baseline | Intra-assay comparison between BChE and AChE inhibition by the same compound |
| Quantified Difference | ~12-fold selectivity for BChE over AChE (1.41 µM / 0.120 µM ≈ 11.75) |
| Conditions | Competitive inhibition assay; equine serum BChE and E. electricus AChE; preincubation 20 min; substrate butyrylthiocholine iodide / acetylthiocholine iodide; measurement every 1 min for 30 min |
Why This Matters
This BChE-selective inhibition profile is a verifiable, quantitative differentiator from non-selective barbiturates, making the compound a valuable tool for studies focused on BChE-related pathways.
- [1] BindingDB. BDBM50210778 / CHEMBL3922793. Affinity Data: Ki values for cholinesterase inhibition. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50210778 View Source
